CID 156588811
Description
CID 156588811, identified as oscillatoxin E, is a member of the oscillatoxin family of natural products derived from marine cyanobacteria. The compound features a macrocyclic core with conjugated double bonds, a hydroxyl group, and methyl substituents, as illustrated in Figure 1D of .
Properties
Molecular Formula |
C32H20N8Na |
|---|---|
Molecular Weight |
539.5 g/mol |
InChI |
InChI=1S/C32H20N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16,33-34,37H,(H,35,36,38,39,40); |
InChI Key |
KIVFVGXIXALKBH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C/3=N/C4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)/N=C\8/C9=CC=CC=C9C(=N8)N=C2N3.[Na] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156588811 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
CID 156588811 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 156588811 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 156588811 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Oscillatoxin E belongs to a family of derivatives with subtle structural variations that influence their biological and chemical behaviors. Key analogs include:
| Compound Name | PubChem CID | Key Structural Features | Molecular Formula (Inferred) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Macrocyclic lactone, hydroxyl group | C₃₃H₅₀O₈ | ~598.7 |
| 30-Methyl-Oscillatoxin D | 185389 | Methyl substitution at C30 | C₃₄H₅₂O₈ | ~612.7 |
| Oscillatoxin E | 156588811 | Structural isomerism in side-chain configuration | C₃₃H₅₀O₈ | ~598.7 |
| Oscillatoxin F | 156582092 | Varied oxidation states in macrocycle | C₃₂H₄₈O₈ | ~584.7 |
Key Observations :
- Oscillatoxin D (CID 101283546) shares the core macrocycle with oscillatoxin E but differs in side-chain stereochemistry .
- 30-Methyl-Oscillatoxin D (CID 185389) introduces a methyl group at position C30, increasing molecular weight by ~14 g/mol compared to oscillatoxin D .
- Oscillatoxin F (CID 156582092) exhibits reduced alkyl chain length, lowering its molecular weight relative to oscillatoxin E .
Physicochemical and Functional Properties
While explicit data for oscillatoxin E are sparse, comparisons can be extrapolated from methodologies applied to similar compounds:
Chromatographic Behavior
- GC-MS and LC-MS Profiles : highlights the use of vacuum distillation and GC-MS to isolate and characterize compounds like oscillatoxin derivatives. Oscillatoxin E likely elutes in later fractions due to its hydrophobicity, akin to other macrocyclic lactones .

- Differentiation of Isomers: Mass spectrometry with collision-induced dissociation (CID) can distinguish oscillatoxin E from analogs like oscillatoxin D through unique fragmentation patterns, as demonstrated for ginsenoside isomers in .
Bioactivity and Functional Roles
- Toxicity and Environmental Impact : Marine-derived oscillatoxins are associated with cytotoxic effects, inferred from their role in algal blooms .
Q & A
Q. How do I address intellectual property concerns when publishing data on this compound?
- Conduct a freedom-to-operate analysis using patent databases (e.g., USPTO, Espacenet).
- Use material transfer agreements (MTAs) for sharing proprietary compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

